孟鲁司特,顺式-

描述

Synthesis Analysis

The synthesis of Montelukast involves several key steps that highlight its complexity and the ingenuity in its creation. One approach to the synthesis of Montelukast sodium involves a formal synthesis route where key chiral diol intermediates are accessed with greater convergence of C-C bond-forming steps compared to previous routes. This improved synthetic efficiency is achieved through homogeneous metal-based catalysis in pivotal steps, including a tandem Mizoroki-Heck reaction and double-bond isomerization, followed by asymmetric hydrogenation of the ketone functionality to introduce the benzylic alcohol chiral center, achieving an enantioselectivity of 99% ee (Bollikonda et al., 2015). Another innovative synthesis method involves iron-catalyzed enantioselective sulfa-Michael addition, demonstrating the synthesis of (R)-Montelukast in 72% overall yield over four steps from commercially available materials (White & Shaw, 2014).

Molecular Structure Analysis

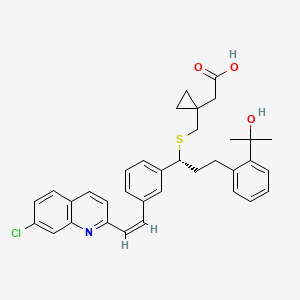

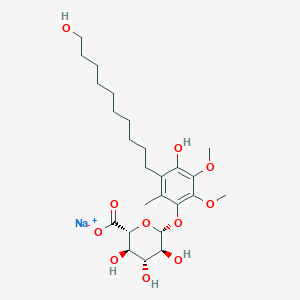

The molecular structure of Montelukast reveals its complexity and specificity in interacting with leukotriene receptors. It contains a quinoline moiety, a key structural feature contributing to its activity. The structure of the API Montelukast has been elucidated, revealing two symmetry-independent molecules connected to long ribbons along the c-axis via hydrogen bonds, with the lattice energy primarily attributed to multipole–multipole interactions between highly polarized Montelukast moieties (Thun et al., 2009).

Chemical Reactions and Properties

Montelukast undergoes various chemical reactions, including sulfoxidation and hydroxylation, primarily catalyzed by cytochrome P450 isoforms, particularly CYP3A4 and CYP2C9, highlighting its metabolic pathway in humans (Chiba et al., 1997). Its chemical stability is influenced by factors such as light exposure, leading to the formation of its cis-isomer as a major photoproduct, with the rate of photodegradation influenced by solvent type (Al Omari et al., 2007).

Physical Properties Analysis

Montelukast’s physical properties, such as its solubility and stability, are crucial for its formulation and efficacy. The development of Montelukast nanocrystals for transdermal delivery highlights efforts to improve its chemical stability and transdermal delivery efficiency, ensuring that the labile compound remains stable and effective (Im et al., 2019).

Chemical Properties Analysis

The chemical properties of Montelukast, including its reactivity and interaction with biological molecules, are fundamental to its pharmacological activity. The identification and synthesis of its metabolic oxidation products provide insight into its metabolic fate within the body, underscoring the complexity of its interactions and the body’s ability to metabolize and eliminate it (Dufresne et al., 1996).

科学研究应用

1. Asthma Treatment

- Application Summary : Montelukast is used as an add-on therapy to inhaled corticosteroids (ICS) in the treatment of mild to moderate asthma. It is used for its bronchoprotective, anti-inflammatory, and anti-allergic properties .

- Methods of Application : Montelukast is administered orally, typically as an add-on therapy to inhaled corticosteroids. The treatment duration in the studies reviewed was at least 12 weeks .

- Results or Outcomes : The data indicated that montelukast/ICS was clinically more effective than ICS monotherapy. The ICS sparing potential of montelukast was clearly demonstrated in one study. Montelukast/ICS and ICS monotherapy showed similar safety profiles .

2. Drug Delivery Research

- Application Summary : Montelukast is of growing interest as an alternative therapy for asthma across different age groups. Current research focuses on improving its bioavailability and physico-chemical stability .

- Methods of Application : Various strategies are being explored, from the formation of supramolecular adducts with cyclodextrins to encapsulation in nanoparticles and liposomes .

- Results or Outcomes : The emerging delivery strategies aim to circumvent the current limitations to the use of montelukast, with the goal of developing more patient-compliant dosage forms .

3. Allergic Rhinitis Treatment

- Application Summary : Montelukast is used in the treatment of allergic rhinitis. It works by blocking the effects of leukotrienes, which are substances in the body that cause inflammation and other symptoms of allergies .

- Methods of Application : Montelukast is administered orally, typically as a monotherapy or as an add-on therapy to antihistamines. The treatment duration varies depending on the severity and persistence of the symptoms .

- Results or Outcomes : Patients treated with montelukast have shown significant improvement in symptoms of allergic rhinitis, including nasal congestion, runny nose, sneezing, and itching .

4. Chronic Urticaria Management

- Application Summary : Montelukast has been used as an add-on therapy in the management of chronic urticaria, a condition characterized by the development of hives, itching, or rash. It is thought to work by blocking leukotrienes, which play a role in the inflammatory process underlying urticaria .

- Methods of Application : Montelukast is administered orally, often in combination with antihistamines. The treatment duration depends on the individual patient’s response and the chronicity of the urticaria .

- Results or Outcomes : Some studies have shown that adding montelukast to antihistamines can improve the control of chronic urticaria symptoms in some patients .

5. Control of Exercise-Induced Asthma

- Application Summary : Montelukast has been found to be effective in controlling exercise-induced asthma. It works by blocking the effects of leukotrienes, which are substances in the body that cause inflammation and constriction of airway muscles .

- Methods of Application : Montelukast is administered orally, typically as a preventive measure before exercise. The treatment duration and dosage depend on the individual patient’s response and the severity of the exercise-induced asthma .

- Results or Outcomes : Patients treated with montelukast have shown significant improvement in exercise-induced asthma symptoms, including shortness of breath, wheezing, and chest tightness .

6. Improvement of Physico-Chemical Stability

- Application Summary : Research is being conducted to improve the physico-chemical stability of Montelukast. This is aimed at enhancing its performance by increasing its bioavailability .

- Methods of Application : Various strategies are being explored, including the formation of supramolecular adducts with cyclodextrins and encapsulation in nanoparticles and liposomes .

- Results or Outcomes : These emerging delivery strategies aim to circumvent the current limitations to the use of montelukast, with the goal of developing more patient-compliant dosage forms .

安全和危害

Montelukast should be handled with care to avoid dust formation and contact with skin and eyes10. It is advised to use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition10. In case of accidental release, it is recommended to avoid breathing mist, gas, or vapors, and to evacuate personnel to safe areas10.

未来方向

Further clinical trials are required to confirm the effectiveness and feasibility of Montelukast for the treatment of conditions other than the current clinical indications11. There are also ongoing developments in the pharmaceutical industry to improve patient compliance, such as the design and formulation of Montelukast orally disintegrating tablets1.

属性

IUPAC Name |

2-[1-[[(1R)-1-[3-[(Z)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H36ClNO3S/c1-34(2,40)30-9-4-3-7-25(30)13-17-32(41-23-35(18-19-35)22-33(38)39)27-8-5-6-24(20-27)10-15-29-16-12-26-11-14-28(36)21-31(26)37-29/h3-12,14-16,20-21,32,40H,13,17-19,22-23H2,1-2H3,(H,38,39)/b15-10-/t32-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCHDWCPVSPXUMX-LNMNGANESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=CC=C1CCC(C2=CC=CC(=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C1=CC=CC=C1CC[C@H](C2=CC=CC(=C2)/C=C\C3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H36ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

586.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Montelukast, cis- | |

CAS RN |

774538-96-4 | |

| Record name | Montelukast, cis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0774538964 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MONTELUKAST, CIS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O71E8P3Y4C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-{2-[(3S)-3-{3-[(E)-2-(7-Chloro-2-quinolinyl)vinyl]phenyl}-3-hydroxypropyl]phenyl}ethanone](/img/structure/B1141148.png)

![(3S)-3-[3-[(1E)-2-(7-Chloro-2-quinolinyl)ethenyl]phenyl]-4,5-dihydro-2-benzoxepin-1(3H)-one](/img/structure/B1141150.png)

![[6-Methyl-5-(4-nitrobenzoyl)oxy-4-[(2,2,2-trifluoroacetyl)amino]oxan-2-yl] 4-nitrobenzoate](/img/structure/B1141157.png)

![4-[(Phenylamino)methylene]-2-pentenedioic Acid 5-Methyl Ester](/img/structure/B1141160.png)

![[(5Z)-5-({4-[4-(2,2-Diphenylethenyl)phenyl]-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indol-7-yl}methylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B1141168.png)